molecular formula C19H23FN2O4S B2794577 methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate CAS No. 1029747-28-1

methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate

Cat. No.: B2794577
CAS No.: 1029747-28-1
M. Wt: 394.46
InChI Key: PTKZCTFSKTZXQF-UHFFFAOYSA-N
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Description

methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a thienylacetyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the thienylacetyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, piperidine, and benzenesulfonyl chloride. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, such as cell growth inhibition or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate include other benzenesulfonamide derivatives and piperidine-based compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 6-(azepan-1-yl)-4-cyclopropyl-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-26-19(23)18-12-22(13-6-7-13)16-11-15(21-8-4-2-3-5-9-21)14(20)10-17(16)27(18,24)25/h10-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKZCTFSKTZXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCCCCC3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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